molecular formula C11H16O4 B14600486 Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate CAS No. 61111-56-6

Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate

Cat. No.: B14600486
CAS No.: 61111-56-6
M. Wt: 212.24 g/mol
InChI Key: BVAIABIUTMPUHI-UHFFFAOYSA-N
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Description

Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate is a chemical compound with a unique structure that includes a cyclopentene ring and a propanedioate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate typically involves the reaction of 1-methylcyclopent-2-en-1-ylmethanol with propanedioic acid derivatives under esterification conditions. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate involves its interaction with various molecular targets, primarily through its ester group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The cyclopentene ring may also interact with specific enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylcyclopent-1-en-1-ylacetate
  • Methyl 1-cyclopenten-1-ylacetate
  • Methyl 2-cyclopenten-1-ylacetate

Uniqueness

Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate is unique due to the presence of both a cyclopentene ring and a propanedioate ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

61111-56-6

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-O-methyl 3-O-[(1-methylcyclopent-2-en-1-yl)methyl] propanedioate

InChI

InChI=1S/C11H16O4/c1-11(5-3-4-6-11)8-15-10(13)7-9(12)14-2/h3,5H,4,6-8H2,1-2H3

InChI Key

BVAIABIUTMPUHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C1)COC(=O)CC(=O)OC

Origin of Product

United States

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